Home > Products > Screening Compounds P413 > 3-[1-(Propylamino)ethyl]benzonitrile
3-[1-(Propylamino)ethyl]benzonitrile -

3-[1-(Propylamino)ethyl]benzonitrile

Catalog Number: EVT-13370706
CAS Number:
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[1-(Propylamino)ethyl]benzonitrile is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. It is classified as an organic compound and is part of the broader category of benzonitriles, which are known for their utility in pharmaceuticals and organic synthesis. The compound's systematic name reflects its structural components, indicating the presence of a propylamino group attached to an ethyl chain, which is further connected to a benzonitrile moiety.

Source and Classification

3-[1-(Propylamino)ethyl]benzonitrile can be synthesized through various chemical reactions involving benzonitrile derivatives. It falls under the classification of amines due to the presence of the amino group in its structure. This compound is relevant in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

Synthesis Analysis

Methods

The synthesis of 3-[1-(Propylamino)ethyl]benzonitrile can be achieved through several methods, including:

  • Alkylation Reactions: This involves the reaction of benzonitrile with propylamine under appropriate conditions to form the desired product. The alkylation can occur via nucleophilic substitution mechanisms.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions can lead to higher yields and shorter reaction times. This method has been successfully applied in synthesizing various amine-containing compounds .

Technical Details

A typical synthesis might involve:

  1. Dissolving benzonitrile in a suitable solvent (e.g., ethanol).
  2. Adding propylamine and a catalyst (such as triethylamine) to facilitate the reaction.
  3. Heating the mixture under reflux conditions for several hours.
  4. Purifying the product through recrystallization or chromatography.
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 196.27 g/mol
  • CAS Number: Not specifically listed but can be derived from related compounds.
  • InChI Key: A unique identifier that can be used for database searches.
Chemical Reactions Analysis

Reactions

3-[1-(Propylamino)ethyl]benzonitrile can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The nitrile group can undergo hydrolysis to form corresponding carboxylic acids or amides.
  • Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Technical Details

The reactivity of this compound allows it to serve as a precursor for synthesizing more complex molecules, particularly in medicinal chemistry.

Mechanism of Action

The mechanism of action for 3-[1-(Propylamino)ethyl]benzonitrile primarily revolves around its interaction with biological targets, such as receptors or enzymes. Its propylamino group may facilitate binding to specific sites, influencing biological pathways relevant to drug action.

Process and Data

Research indicates that compounds with similar structures often act as agonists or antagonists at adrenergic receptors, impacting cardiovascular and neurological functions . The exact mechanism would depend on the specific biological target being studied.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can react with electrophiles due to the presence of the nitrile group.
Applications

3-[1-(Propylamino)ethyl]benzonitrile has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing drugs targeting adrenergic systems or other therapeutic areas.
  • Organic Synthesis: Utilized in creating complex organic molecules through various chemical transformations.
  • Research: Investigated for its biological activity and potential therapeutic effects in preclinical studies.

This compound exemplifies the importance of structural diversity in drug design and organic synthesis, highlighting its relevance across multiple scientific disciplines.

Synthesis and Structural Optimization of 3-[1-(Propylamino)ethyl]benzonitrile

Synthetic Pathways for Phenylethanolamine Derivatives

The synthesis of 3-[1-(Propylamino)ethyl]benzonitrile follows established routes for phenylethanolamine derivatives, leveraging benzonitrile as a key aromatic precursor. The core strategy involves introducing the alkylaminoethyl side chain onto the meta-substituted benzonitrile scaffold. A prevalent approach utilizes reductive amination as the pivotal step:

  • Ketone Intermediate Formation: 3-Acetylbenzonitrile serves as the primary starting material. This compound is readily accessible through Friedel-Crafts acylation of benzonitrile or via cyanation of appropriately substituted acetophenone derivatives [10].
  • Reductive Amination: The ketone functionality of 3-acetylbenzonitrile undergoes condensation with propylamine in the presence of a reducing agent. Sodium borohydride (NaBH₄) in methanol or ethanol is commonly employed, offering moderate to good yields under mild conditions. Alternatively, catalytic hydrogenation offers a viable pathway [7].
  • Purification: The target tertiary amine, 3-[1-(Propylamino)ethyl]benzonitrile, typically requires purification via techniques like column chromatography (often using silica gel and ethyl acetate/hexane or dichloromethane/methanol mixtures) or recrystallization from suitable solvents (e.g., diethyl ether, toluene) to achieve high purity (>95% as reported) [1].

Table 1: Key Synthetic Routes to 3-[1-(Propylamino)ethyl]benzonitrile

RouteKey StepReactantsConditionsNotes
Reductive AminationCondensation/Reduction3-Acetylbenzonitrile + PropylamineNaBH₄, MeOH/EtOH, 0°C-RT, 1-24hMost common, moderate to good yields [7]
Catalytic HydrogenationReduction of Imine/Enamine3-Acetylbenzonitrile + PropylamineH₂ (pressure), Catalyst (e.g., Pd/C, PtO₂), Solvent (e.g., MeOH, EtOAc), RTAlternative to NaBH₄; requires catalyst handling
Nucleophilic SubstitutionAlkylation of Amine3-(Bromoethyl)benzonitrile + PropylamineBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), HeatLess common due to halide precursor synthesis

Alternative, less frequent routes involve the nucleophilic substitution of a halogen (e.g., bromide) in a precursor like 3-(bromoethyl)benzonitrile with propylamine, often requiring a base like potassium carbonate or triethylamine in solvents such as acetonitrile or DMF under heating [7]. However, the reductive amination pathway generally offers better convergence and accessibility of starting materials.

Stereochemical Considerations in Alkylaminoethyl Substitution

The carbon atom bearing the amino group in the ethyl linker of 3-[1-(Propylamino)ethyl]benzonitrile is a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-3-[1-(Propylamino)ethyl]benzonitrile and (S)-3-[1-(Propylamino)ethyl]benzonitrile. This stereochemistry is a critical determinant of biological activity, particularly regarding receptor binding affinity and selectivity, mirroring the well-established enantioselectivity observed in many bioactive phenylethanolamines (e.g., β-adrenergic agonists/antagonists).

  • Racemic Synthesis: The standard reductive amination procedure described in Section 1.1 yields the racemic mixture (±)-3-[1-(Propylamino)ethyl]benzonitrile. The reaction proceeds through a planar iminium ion intermediate or a rapidly equilibrating mixture of imine stereoisomers, leading to non-selective reduction and a 1:1 mixture of enantiomers.
  • Chiral Resolution: Obtaining enantiomerically pure forms necessitates post-synthetic resolution. Common techniques include:
  • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid, dibenzoyl tartaric acid, camphorsulfonic acid) to form diastereomeric salts, which exhibit different solubilities and can be separated by fractional crystallization [7].
  • Chiral Chromatography: Utilizing high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) equipped with chiral stationary phases (e.g., derivatized cellulose, amylose, cyclodextrin, or macrocyclic glycopeptide columns) to physically separate the enantiomers based on differential interactions with the chiral selector.
  • Asymmetric Synthesis: While less commonly reported for this specific compound, stereoselective synthesis could be achieved using chiral auxiliaries or catalysts during the reductive amination step, potentially offering a more direct route to a single enantiomer. However, details on efficient asymmetric routes to this specific benzonitrile derivative are scarce in the surveyed literature.

The impact of the absolute configuration (R) or (S) on the compound's affinity for β-adrenoceptors (or other potential targets) is a significant aspect of its structure-activity relationship, discussed further in Section 1.4.

Structure-Activity Relationship (SAR) Studies of Benzonitrile Analogues

3-[1-(Propylamino)ethyl]benzonitrile belongs to a broader class of bioactive molecules featuring a benzonitrile core linked to an aminoalkyl side chain. Systematic SAR studies, often comparing it to close structural analogues, reveal key pharmacophoric elements influencing its pharmacological profile:

  • Meta-Substitution (Benzonitrile Position): The positioning of the nitrile group at the meta position (carbon 3) of the phenyl ring appears crucial. Analogues with para-substituted nitrile groups often exhibit altered electronic properties and steric bulk projection, potentially leading to reduced affinity for the intended receptor compared to the meta isomer. The strong electron-withdrawing nature of the nitrile group at the meta position likely influences the electron density of the aromatic ring and the basicity of the distal amine, factors critical for receptor interaction [5] [8].
  • Nitrile Group Importance: The benzonitrile moiety (-C≡N) serves as a key pharmacophore. Replacing the nitrile with other meta substituents like carboxylic acid (-CO₂H), carboxamide (-CONH₂), nitro (-NO₂), or halogen typically results in significant loss of activity or a shift in receptor profile. The nitrile group offers a favorable combination of moderate polarity, hydrogen-bond accepting capability (via the nitrogen lone pairs), appropriate size, and metabolic stability compared to alternatives like carboxylic acids [5] [8].
  • Aminoethyl Linker: The two-carbon chain (-CH(CH₃)-NH-) connecting the aromatic ring to the amine nitrogen is a hallmark of phenylethanolamine derivatives. Shortening the chain (e.g., to aminomethyl) or lengthening it (e.g., aminopropyl) generally diminishes affinity for β-adrenoceptors. The ethyl bridge provides optimal distance and conformational flexibility for the amine nitrogen to engage key residues within the receptor binding pocket.
  • Amine Substitution Pattern: The tertiary amine structure (N-propyl) in 3-[1-(Propylamino)ethyl]benzonitrile is significant. Primary amines (NH₂) or secondary amines (NHCH₃) at this position often show reduced receptor affinity or altered selectivity profiles compared to tertiary amines like N-propyl or N-isopropyl. Larger N-substituents (e.g., N-butyl, N-benzyl) can also negatively impact binding [3].
  • N-Alkyl Chain Length (Propyl vs. Others): Direct comparison with analogues highlights the importance of the N-propyl chain. The N-ethyl analogue (3-[1-(Ethylamino)ethyl]benzonitrile) typically shows lower affinity. Conversely, the N-isopropyl isomer (3-[1-(Isopropylamino)ethyl]benzonitrile) may exhibit slightly different selectivity patterns, sometimes favoring one β-AR subtype over another. The N-methyl derivative generally has the weakest activity among small alkyl substituents. The N-propyl group appears to offer an optimal balance of steric bulk and lipophilicity for interacting with a hydrophobic sub-pocket in the β-adrenoceptor binding site [3].

Table 2: Key SAR Findings for Benzonitrile Analogues Relative to 3-[1-(Propylamino)ethyl]benzonitrile

Structural FeatureAnalogue/AlterationImpact on Activity (General Trend)Potential Rationale
Nitrile PositionPara-Cyanobenzyl↓↓ AffinityAltered electronic profile & steric projection
Meta-Nitrobenzonitrile↓ Affinity / Altered ProfileDifferent electronic properties
Nitrile ReplacementMeta-Carboxylic Acid↓↓↓ Affinity / Shifted ProfileIncreased polarity, ionization
Meta-Carboxamide↓↓ AffinityIncreased H-bond donor capacity, polarity
Meta-Halogen (e.g., Cl, F)↓ Affinity / VariableDifferent electronic & steric properties
Linker LengthAminomethyl (CH₂NH-)↓↓↓ AffinityInsufficient distance to binding site
Aminopropyl (CH₂CH₂CH₂NH-)↓↓ AffinityExcessive length/flexibility
Amine SubstitutionPrimary Amine (NH₂)↓↓ AffinityReduced lipophilicity, different H-bonding
Secondary Amine (NHCH₃)↓ AffinitySuboptimal steric bulk
N-Alkyl Chain (R)N-Methyl (R=CH₃)↓↓↓ AffinityInsufficient steric bulk
N-Ethyl (R=CH₂CH₃)↓ AffinitySuboptimal size/lipophilicity
N-Propyl (R=CH₂CH₂CH₃)Reference CompoundOptimal fit into hydrophobic pocket
N-Isopropyl (R=CH(CH₃)₂)↓ Affinity or Altered β₁/β₂ SelectivityIncreased steric bulk/branching alters binding pose
N-Butyl (R=CH₂CH₂CH₂CH₃)↓↓ AffinityExcessive length/steric bulk
ChiralityRacemate (±)Intermediate ActivityMixture of active (eutomer) and less active (distomer)
Active Enantiomer (e.g., (R)- or (S)-)↑↑ Affinity (vs. Racemate)Optimal 3D fit to chiral receptor site
Inactive Enantiomer (e.g., (S)- or (R)-)↓↓↓ AffinityPoor steric/complementary interactions

Optimization Strategies for β-Adrenoceptor Affinity

Building upon the SAR understanding, several rational medicinal chemistry strategies have been explored to optimize the β-adrenoceptor affinity and selectivity profile of the 3-[1-(Propylamino)ethyl]benzonitrile scaffold:

  • Enantiomeric Enrichment: As highlighted in Section 1.2 and Table 2, resolving the racemate to obtain the pharmacologically active enantiomer is a primary optimization step. The affinity (Kᵢ or EC₅₀/IC₅₀) of the active enantiomer for the target β-AR subtype is typically 10-100 fold higher than that of the distomer and significantly higher than the racemate. Identifying and utilizing the eutomer is crucial for maximizing potency and minimizing dose [7].
  • N-Alkyl Chain Optimization: While N-propyl is generally optimal within small alkyl chains, exploring branched propyl (isopropyl) or fluorinated alkyl chains can be fruitful:
  • N-Isopropyl: While often slightly less potent than N-propyl on average, it can confer improved selectivity for β₁-AR over β₂-AR or vice versa depending on the specific scaffold, warranting evaluation [3].
  • Fluorinated Alkyls (e.g., -CH₂CF₃, -CH₂CH₂F): Introducing fluorine atoms onto the N-alkyl chain (propyl or similar length) is a common strategy to modulate lipophilicity (LogP), pKₐ (via inductive effects on amine basicity), metabolic stability (blocking oxidative metabolism sites), and potentially enhance membrane permeability or receptor interactions. Fluorination can lead to compounds with comparable or superior affinity and improved pharmacokinetic properties [6] [9].
  • Benzonitrile Bioisosteres: Although the meta-nitrile is optimal, exploring bioisosteric replacements can be valuable for addressing potential toxicity, metabolic susceptibility, or intellectual property. Potential bioisosteres include:
  • Tetrazoles: While primarily used as carboxylic acid bioisosteres, certain substituted tetrazoles can mimic nitriles in specific contexts, offering different H-bonding patterns and polarity.
  • Oxadiazoles/Heterocycles: Five-membered heterocycles like 1,2,4-oxadiazole can sometimes approximate the steric and electronic properties of a nitrile, although often less effectively. Their success is highly scaffold-dependent.
  • Halogenated Analogues (Specific): While simple halogen substitution generally lowers affinity, strategic polyhalogenation (e.g., difluorination ortho to the side chain) might be explored to influence conformation or electronic effects, though this is less common for direct nitrile replacement [6] [9].
  • Ring Substitution: Introducing small substituents at other positions on the benzonitrile ring, particularly ortho to the aminoethyl side chain, can be explored to fine-tune receptor interaction, selectivity, and physicochemical properties:
  • Small Alkyl (e.g., Methyl): Can provide subtle steric constraints or modulate electron density.
  • Fluoro/Methoxy: Fluoro substituents are primarily used to block metabolic hotspots (e.g., preventing aromatic hydroxylation) and modulate lipophilicity/electron density. Methoxy groups can act as hydrogen bond acceptors but may introduce metabolic liabilities (O-demethylation). Careful positioning is crucial to avoid disrupting the essential pharmacophore interactions [6] [9].
  • Linker Modification: While the aminoethyl linker is generally optimal, minor modifications might be explored:
  • α-Methyl Substitution: The existing methyl group on the ethyl linker (making it a 1-aminoethyl group) is already present and crucial. Altering this methyl (e.g., to ethyl, H) is typically detrimental (see SAR Table 2).
  • Oxygen/Sulfur Incorporation: Replacing the -CH₂- group adjacent to the ring with -O- (phenoxy derivative) or -S- (phenylthio derivative) fundamentally changes the scaffold from a phenylethanolamine to a different structural class (e.g., aryloxypropanolamine like propranolol) with distinct SAR and often different β-AR subtype selectivity profiles. This represents a more radical departure from the core structure.

Table 3: Optimization Strategies and Potential Impact on β-Adrenoceptor Affinity

StrategySpecific ApproachExpected Impact/GoalExample Modified Structure (Conceptual)
Chirality ControlIsolation of Active Enantiomer (e.g., (R)-)↑↑↑ Affinity (vs. Racemate), ↑ Potency, ↓ Dose(R)-3-[1-(Propylamino)ethyl]benzonitrile
N-Alkyl ModificationBranching: N-Isopropyl (CH(CH₃)₂)↑ β₁/β₂ Selectivity (Context Dependent)3-[1-(Isopropylamino)ethyl]benzonitrile
Fluorination: N-3,3,3-Trifluoropropyl↑ Metabolic Stability, Mod. LogP/pKa, ↑/↓ Affinity3-[1-[(3,3,3-Trifluoropropyl)amino]ethyl]benzonitrile
Bioisostere (Nitrile)TetrazoleAddress Nitrile Toxicity/Metab., Maintain H-bond Accept.3-[1-(Propylamino)ethyl]-5-(1H-tetrazol-5-yl)benzene
1,2,4-OxadiazoleBioisosteric Replacement, Different Polarity3-[1-(Propylamino)ethyl]-5-(1,2,4-oxadiazol-3-yl)benzene
Ring SubstitutionOrtho-Fluoro (to side chain)Block Metabolism, Mod. Electron Density, ↑ Lipophilicity2-Fluoro-5-[1-(propylamino)ethyl]benzonitrile
Ortho-MethylSubtle Steric/Electronic Mod., Block Metab.2-Methyl-5-[1-(propylamino)ethyl]benzonitrile
Linker Mod (Radical)Replace Benzylic CH₂ with OConvert to Phenoxypropanolamine Scaffold (Different SAR)3-Cyanophenoxy[(propan-2-yl)amino]propane

The optimization of 3-[1-(Propylamino)ethyl]benzonitrile involves a delicate balance. Enhancing affinity through enantiomeric enrichment and subtle N-alkyl modifications like fluorination offers clear paths. Exploring bioisosteres or ring substitutions addresses specific limitations but carries a higher risk of losing core activity. The phenylethanolamine structure with a meta-nitrile and N-propyl tertiary amine represents a well-optimized starting point within its chemical class for β-adrenoceptor interaction, with further gains likely coming from chirality control and targeted physicochemical property modulation.

Properties

Product Name

3-[1-(Propylamino)ethyl]benzonitrile

IUPAC Name

3-[1-(propylamino)ethyl]benzonitrile

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C12H16N2/c1-3-7-14-10(2)12-6-4-5-11(8-12)9-13/h4-6,8,10,14H,3,7H2,1-2H3

InChI Key

HTZWOCDXFZIESA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=CC(=C1)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.